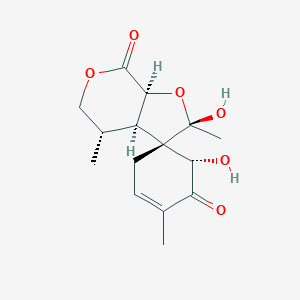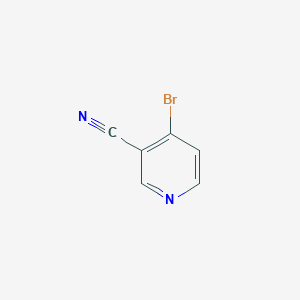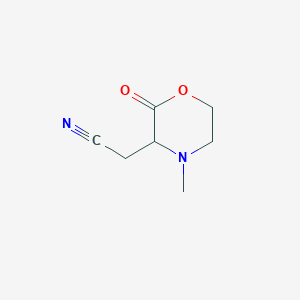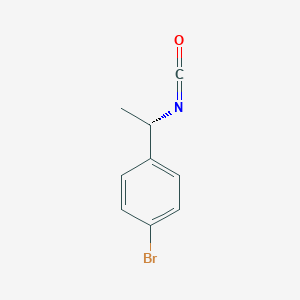
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of amino groups and phenolic hydroxy groups, followed by a Fries rearrangement under aluminum chloride/sodium chloride conditions. The final step involves fluorine diazotization and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential anticancer agent due to its ability to interfere with tubulin polymerization and induce mitotic arrest in cancer cells .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine involves its interaction with specific molecular targets. In cancer cells, it interferes with tubulin polymerization, leading to mitotic arrest and apoptosis. This is achieved through the upregulation of mitotic regulatory proteins and the activation of mitochondrial-dependent apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine, known for its use in medicinal chemistry.
Fluorinated 2-arylchromen-4-ones: These compounds share structural similarities and are studied for their biological activities, including antiviral and anticancer properties.
Uniqueness
What sets this compound apart is its combination of a fluorine atom, a hydroxy group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-[(E)-C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3/b16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDVMLLKOMPKX-JQIJEIRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N\O)/C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517442 |
Source


|
| Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-97-0 |
Source


|
| Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)











